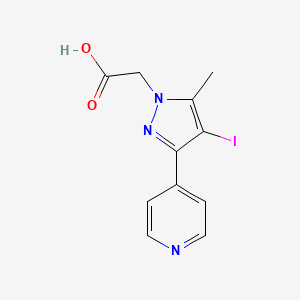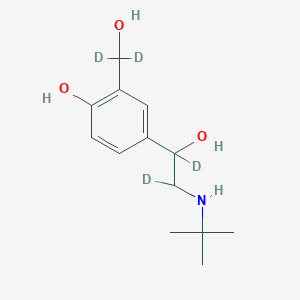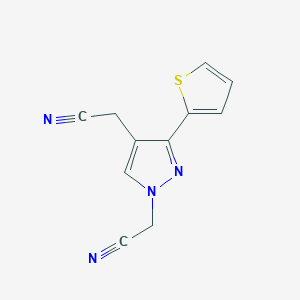
N-Nitroso Paroxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Paroxetine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine. This compound is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat various mental health disorders such as major depressive disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, posttraumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .
Preparation Methods
The preparation of N-Nitroso Paroxetine involves the nitrosation of paroxetine. The synthetic route typically includes the reaction of paroxetine with nitrous acid, which is formed by the acidification of sodium nitrite. The reaction conditions often involve a strong acid to facilitate the formation of the nitrosonium ion (NO+), which then reacts with the amine group in paroxetine to form this compound .
Chemical Reactions Analysis
N-Nitroso Paroxetine undergoes several types of chemical reactions, including:
Nitrosation: The primary reaction for its formation, involving the addition of a nitrosonium ion to the amine group of paroxetine.
Oxidation: This reaction can convert this compound to other nitroso derivatives or even nitro compounds under specific conditions.
Reduction: Under reductive conditions, this compound can be converted back to paroxetine or other related compounds.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitrous acid, sodium nitrite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions but generally include other nitroso derivatives or the parent compound, paroxetine .
Scientific Research Applications
N-Nitroso Paroxetine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on this compound helps understand the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: It is studied for its toxicological effects and potential risks associated with the presence of nitrosamines in pharmaceuticals.
Industry: The compound is used to develop and test methods for detecting and quantifying nitrosamines in various products, ensuring safety and compliance with regulatory standards
Mechanism of Action
The mechanism of action of N-Nitroso Paroxetine involves its interaction with biological molecules, leading to potential toxic and carcinogenic effects. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to mutations and disruptions in normal cellular functions. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutagenesis and carcinogenesis .
Comparison with Similar Compounds
N-Nitroso Paroxetine is unique among nitrosamines due to its specific structure and origin from paroxetine. Similar compounds include other nitrosamines such as N-Nitroso Fluoxetine and N-Nitroso Sertraline, which are also derived from SSRIs. These compounds share similar toxicological profiles but differ in their specific chemical structures and the parent compounds from which they are derived .
Properties
Molecular Formula |
C19H19FN2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |
InChI |
InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1 |
InChI Key |
PGGPFZLMRYLTFT-YOEHRIQHSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)






![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)


